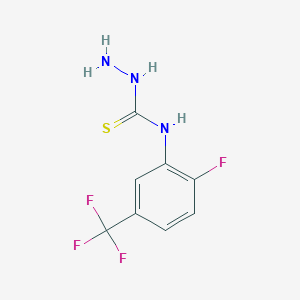

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Description

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a fluorinated aromatic hydrazinecarbothioamide derivative characterized by a phenyl ring substituted with fluorine at the 2-position and a trifluoromethyl group at the 5-position. This structural motif is critical for its physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C8H7F4N3S |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

1-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C8H7F4N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16) |

InChI Key |

KWNZINGIWXHGFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-25°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it useful in creating more complex organic molecules.

Biology

In biological research, this compound is being investigated as a biochemical probe for studying enzyme mechanisms. Its structural features allow it to interact selectively with specific enzymes, potentially leading to insights into enzyme function and regulation.

Medicine

The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Studies suggest that its unique binding affinity to molecular targets may inhibit or modulate enzyme activity relevant to disease pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique properties enable the formulation of advanced materials with tailored functionalities.

Case Studies

Case Study 1: Anti-Cancer Activity

Research conducted on the anti-cancer properties of this compound demonstrated its efficacy in inhibiting cancer cell proliferation in vitro. The compound was shown to induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

A study investigating the interaction between this compound and specific enzymes revealed that it effectively inhibited enzyme activity through covalent modification. This finding underscores its utility as a biochemical probe for understanding enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

N-(4-(Trifluoromethyl)phenyl)hydrazinecarbothioamide Derivatives

- A closely related compound, (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide, demonstrated potent antiviral activity against HSV-1, HSV-2, and vaccinia virus (VV) in HEL cell cultures. The trifluoromethyl group at the 4-position on the phenyl ring, combined with a fused indole system, enhanced inhibitory activity compared to simpler derivatives .

- Key Difference : The 2-fluoro substitution in the target compound may improve steric and electronic interactions with biological targets compared to 4-trifluoromethyl derivatives.

N-(2-(Chloro-5-(trifluoromethyl)phenyl)) Series

- Studies on N-(2-(chloro-5-(trifluoromethyl)phenyl) derivatives revealed that trifluoromethyl substitution at the 5-position on the phenyl ring improved binding affinity at the PCP site. However, chloro or methyl substitutions in adjacent positions (e.g., 2-chloro) reduced affinity .

- Key Insight : The 2-fluoro substituent in the target compound likely minimizes steric hindrance while maintaining electron-withdrawing effects, optimizing receptor interactions.

Benzamide Analogues

- N-(2-Fluoro-5-(trifluoromethyl)phenyl)benzamide (Compound 32, MW 283) and its methyl/methoxy-substituted derivatives (Compounds 33–35, MW 297) exhibit lower melting points (90–124°C) compared to hydrazinecarbothioamide derivatives. This suggests that the hydrazinecarbothioamide group increases molecular rigidity and intermolecular interactions .

Physicochemical Properties

Biological Activity

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H6F4N2S

- Molecular Weight : 238.21 g/mol

- CAS Number : 1263376-38-0

This compound features a hydrazinecarbothioamide structure, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study showed that related thiourea derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells, indicating strong antitumor potential .

- Antimicrobial Properties : The presence of electron-withdrawing groups like trifluoromethyl and fluorine enhances the antimicrobial activity of hydrazine derivatives. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance, such as carbonic anhydrases and various kinases .

Biological Activity Data

| Activity Type | IC50 (µM) | Cell Line/Organism | Reference |

|---|---|---|---|

| Antitumor | 1.61 | HCT-15 (colon carcinoma) | |

| Antimicrobial | <10 | Various Gram-positive bacteria | |

| Enzyme Inhibition | 23.30 | Carbonic Anhydrase III |

Case Studies

- Antitumor Efficacy in Colon Cancer : A study investigated the efficacy of various hydrazine derivatives against HCT-15 cells, revealing that modifications in the phenyl ring significantly enhanced cytotoxicity. The introduction of trifluoromethyl groups was particularly effective in increasing activity .

- Antibacterial Activity Assessment : Research on related thiourea compounds demonstrated their effectiveness against resistant bacterial strains, with some derivatives showing superior antibacterial properties compared to conventional antibiotics .

- Structure-Activity Relationship (SAR) : The SAR studies highlighted that the presence of electron-withdrawing groups on the phenyl ring is crucial for enhancing biological activity. Compounds with multiple fluorine substitutions exhibited improved potency against cancer cells and bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.